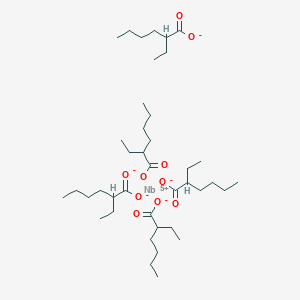

Niobium(5+) pentakis(2-ethylhexanoate)

Description

Significance of Niobium(V) Complexes in Contemporary Chemical Research

Niobium(V) complexes are of considerable interest in contemporary chemical research due to their utility in catalysis, materials science, and fundamental inorganic chemistry. mit.edunih.gov The high oxidation state of niobium(V) makes it a key component in the synthesis of various materials, including niobium pentoxide (Nb2O5), a material with a wide range of applications in electronics, optics, and catalysis. nih.govmdpi.comresearchgate.netrsc.org Researchers are actively exploring niobium(V) precursors for the deposition of thin films with desirable properties, such as high dielectric constants and refractive indices. mdpi.comgoogle.com

The reactivity of niobium(V) has been investigated with various organic ligands, leading to the isolation of numerous coordination complexes. d-nb.infoacs.org The study of these complexes, including their structure and reactivity, expands our understanding of the coordination chemistry of high-valence transition metals. d-nb.infomit.edu Niobium(V) compounds, particularly those with tailored ligand environments, are also explored as catalyst precursors for various organic transformations, such as olefin polymerization. acs.orgacs.org The development of novel, volatile, and stable niobium(V) precursors is a continuous effort in the field to enable advanced deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.net

Overview of Carboxylate Ligands in Transition Metal Coordination Chemistry

Carboxylate ligands (RCOO⁻) are ubiquitous in transition metal coordination chemistry due to their versatile binding modes. They can coordinate to a metal center in a monodentate fashion (binding through one oxygen atom), or as a bidentate ligand, either chelating to a single metal center or bridging between two or more metal centers. This versatility allows for the formation of a rich variety of molecular architectures, from simple mononuclear complexes to complex multinuclear clusters and metal-organic frameworks (MOFs). mit.edu

The electronic properties of the carboxylate ligand can be tuned by varying the 'R' group, which in turn influences the properties of the resulting metal complex. Carboxylate ligands are considered hard donors in the context of Hard and Soft Acids and Bases (HSAB) theory, readily forming stable complexes with hard metal ions like Nb(V). The nature of the carboxylate ligand can impact the solubility, volatility, and thermal stability of the metal complex, which are crucial properties for their application as precursors in materials synthesis.

Specific Academic Context of 2-Ethylhexanoate (B8288628) Ligands as Metal-Organic Precursors

Metal 2-ethylhexanoates are a specific class of metal carboxylates that have found widespread use as metal-organic precursors. The branched, eight-carbon chain of the 2-ethylhexanoate ligand imparts good solubility in organic solvents, a critical characteristic for solution-based processing techniques. This solubility allows for the preparation of precursor solutions with high metal concentrations, which is advantageous for the fabrication of thin films and coatings.

While the simple Niobium(5+) pentakis(2-ethylhexanoate) structure, (CH₃(CH₂)₃CH(C₂H₅)COO)₅Nb, is conceivable, research suggests that niobium(V) has a strong tendency to form oxo-bridged clusters, particularly in the presence of any moisture. The reaction of niobium(V) precursors like niobium(V) ethoxide with carboxylic acids can lead to the formation of polynuclear oxo clusters with varying nuclearities, such as {Nb₂O}, {Nb₄O₄}, and even {Nb₈O₁₂} cores. d-nb.infonih.govrsc.org This suggests that the isolation of a pure, mononuclear pentakis(carboxylate) complex can be challenging. A patent application mentions that a compound with the (RCOO)₅Nb structure may have poor storage stability, and that derivatives with Nb-O-Nb chains are more common, exhibiting higher niobium content. google.com

Despite the potential instability of the simple pentakis structure, niobium 2-ethylhexanoate derivatives serve as valuable precursors for producing niobium-containing materials. For instance, solutions of niobium 2-ethylhexanoate are used in the preparation of niobium oxide (Nb₂O₅) thin films and nanoparticles. nih.govnih.govnih.gov The thermal decomposition of these precursors provides a route to the desired oxide material. It is important to note that commercial products are often described as "Niobium(IV) 2-ethylhexanoate," which suggests that the synthesis may involve or result in the Nb(IV) oxidation state, or that there is ambiguity in the precise structural characterization of these commercially available precursors. ereztech.comstrem.com

Below is a data table summarizing the key properties of the ligands and the central metal ion discussed in this article.

| Compound/Ion | Formula | Molar Mass ( g/mol ) | Key Properties |

| Niobium(5+) ion | Nb⁵⁺ | 92.906 | High oxidation state, hard acid, oxophilic. |

| 2-Ethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Branched carboxylic acid, provides solubility in organic solvents. |

| 2-Ethylhexanoate ligand | C₈H₁₅O₂⁻ | 143.20 | Versatile carboxylate ligand, forms complexes with metal ions. |

| Niobium(V) ethoxide | Nb(OC₂H₅)₅ | 318.21 | Common precursor for synthesizing niobium(V) complexes and materials. ereztech.com |

A second table provides a hypothetical overview of the properties of Niobium(5+) pentakis(2-ethylhexanoate), based on general knowledge of similar metal carboxylates. It is important to reiterate that specific experimental data for this exact compound is scarce in publicly available literature.

| Property | Hypothetical Value/Description |

| Chemical Formula | C₄₀H₇₅NbO₁₀ |

| Appearance | Likely a viscous liquid or a low-melting solid. |

| Solubility | Expected to be soluble in nonpolar organic solvents. |

| Application | Precursor for the synthesis of niobium oxides and other niobium-containing materials. |

| Stability | Potentially sensitive to moisture, with a tendency to hydrolyze and form oxo-bridged clusters. google.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;niobium(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C8H16O2.Nb/c5*1-3-5-6-7(4-2)8(9)10;/h5*7H,3-6H2,1-2H3,(H,9,10);/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWDDBNPXTUVNN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NbO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632571 | |

| Record name | Niobium(5+) pentakis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206564-87-6 | |

| Record name | Niobium(5+) pentakis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Coordination Environment of Niobium V 2 Ethylhexanoate Complexes

Niobium(V) Coordination Geometries in Carboxylate Complexes

Niobium(V) centers in carboxylate complexes commonly adopt coordination numbers ranging from five to seven, leading to several distinct geometries. These geometries are often distorted from ideal polyhedra due to the electronic and steric demands of the ligands.

While less common than octahedral arrangements for niobium(V), five-coordinate geometries can occur, often exhibiting a distorted trigonal-bipyramidal structure. In related (arylimido)niobium(V) complexes containing ketimide and alkoxide or phenoxide ligands, the niobium center adopts a distorted trigonal-bipyramidal geometry. nih.gov This arrangement consists of a N(arylimido)–Nb–N(ketimide) axial linkage and a plane defined by the remaining nitrogen and oxygen donor atoms. nih.gov The potential for such five-coordinate species exists for Niobium(V) 2-ethylhexanoate (B8288628), particularly in non-polar solvents or in the gas phase where aggregation is less favored. The geometry around the metal center in such cases would be highly influenced by the steric bulk of the 2-ethylhexanoate ligands. Other transition metals have also been shown to adopt distorted trigonal-bipyramidal geometries in five-coordinate complexes. science.gov

Six-coordinate octahedral and pseudo-octahedral geometries are the most prevalent for niobium(V) in its carboxylate and alkoxide complexes. nih.govnih.gov In many solid-state structures, niobium(V) centers are found in a distorted octahedral environment. For example, in dinuclear niobium-oxo complexes with aromatic carboxylates, each niobium(V) center features a distorted octahedral geometry, coordinated to oxo, ethoxy, and carboxylate oxygen atoms. nih.gov Similarly, tetranuclear niobium clusters like [Nb₄O₄(ca)₂(μ²-O)₂Cl₈]⁴⁻ (where ca is chloranilate) show each niobium atom in a distorted octahedral coordination environment. mdpi.com The dimeric niobium(V) alkoxide, [Nb(μ-OEt)(ONp)₄]₂ (where ONp is neopentanoxide), crystallizes in an edge-shared bioctahedral dinuclear arrangement. kaust.edu.sa The coordination sphere in these structures is typically completed by a combination of terminal and bridging carboxylate, alkoxide, and oxo ligands. nih.govkaust.edu.sa

| Complex | Coordination Geometry | Key Structural Features |

| [Nb₂(μ₂-O)(2-naphtoate)₂(OEt)₆] | Distorted Octahedral | Two Nb(V) centers bridged by one μ₂-oxo group and two syn-syn bidentate carboxylates. nih.gov |

| [Nb₄(μ₂-O)₄(benzoate)₄(OEt)₈] | Distorted Octahedral | Tetranuclear core with a square-ring unit of Nb-(μ₂-O)-Nb linkages. nih.gov |

| [Nb(μ-OEt)(ONp)₄]₂ | Edge-Shared Bioctahedral | Dimeric structure with bridging ethoxide ligands. kaust.edu.sa |

| [Nb₄O₄(ca)₂(μ²-O)₂Cl₈]⁴⁻ | Distorted Octahedral | Tetranuclear cluster with bridging oxido and chloranilato ligands. mdpi.com |

Ligand Binding Modes of 2-Ethylhexanoate: Monodentate, Bidentate, and Bridging Interactions

The carboxylate group (RCOO⁻) of the 2-ethylhexanoate ligand is a versatile donor, capable of coordinating to metal centers in several ways. This flexibility is a key factor in the formation of various monomeric and oligomeric niobium(V) structures. mit.edu

The primary binding modes observed in niobium(V) carboxylate chemistry include:

Monodentate: The carboxylate ligand binds to a single niobium center through one of its oxygen atoms. This mode is seen in some higher nuclearity clusters where steric crowding might prevent bidentate coordination. For instance, in an octanuclear niobium-oxo cluster, some 2-naphthoate (B1225688) ligands were found to be in a monodentate (η¹) binding mode. nih.govnih.gov

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same niobium center, forming a four-membered chelate ring.

Bidentate Bridging: The carboxylate ligand bridges two different niobium centers. A common and structurally important mode is the syn-syn bidentate bridging fashion, where the carboxylate connects two metal centers. nih.govd-nb.info This mode is frequently observed in dinuclear and polynuclear niobium-oxo-carboxylate clusters, linking the niobium polyhedra together. nih.gov

The ability of the carboxylate ligand to adopt these different modes facilitates the construction of complex, high-nuclearity structures. mit.edu

Oligomerization and Aggregation Behavior of Niobium(V) 2-Ethylhexanoates in Solution and Solid State

Niobium(V) 2-ethylhexanoate and related carboxylates exhibit a strong tendency to form oligomeric and aggregated species, both in solution and in the solid state. This behavior is driven by the formation of stable Nb-O-Nb bridges, utilizing oxo, alkoxide, or carboxylate ligands.

The simplest form of aggregation is the formation of dimers. Niobium(V) alkoxides, which are common precursors to carboxylates, exist as dimeric species like [Nb(OR)₅]₂, featuring two edge-sharing octahedra with bridging alkoxide groups. kaust.edu.sa This dimeric motif is often retained or adapted in carboxylate complexes.

Studies on the reaction of niobium(V) ethoxide with various carboxylic acids have led to the isolation of several dinuclear complexes. nih.govnih.gov These structures typically feature a [Nb₂(μ₂-O)] core. Two primary types of dinuclear structures have been identified:

[Nb₂(μ₂-O)(μ₂-carboxylate)(μ₂-alkoxide)(alkoxide)₆]: Contains one bridging oxo group, one bridging carboxylate, and one bridging alkoxide. researchgate.net

[Nb₂(μ₂-O)(μ₂-carboxylate)₂(alkoxide)₆]: Contains one bridging oxo group and two bridging carboxylate ligands. nih.govresearchgate.net

In these dimeric structures, the two niobium-centered octahedral polyhedra are linked, sharing either a corner or an edge. nih.gov For example, the complex [Nb₂(μ-O)(2-naphtoate)₂(OEt)₆] consists of two corner-sharing octahedra, with the niobium atoms linked by a central μ₂-oxo bridge and two bidentate carboxylate ligands. nih.govd-nb.info

| Dimeric Complex Type | Bridging Ligands | Nb...Nb Distance (Å) | Nb-O-Nb Angle (°) |

| [Nb₂(μ₂-O)(carboxylate)₂(OEt)₆] | 1 x μ₂-O, 2 x μ₂-carboxylate | ~3.65-3.67 | ~144-146 |

| [Nb₂(μ₂-O)(μ₂-OEt)(carboxylate)(OEt)₆] | 1 x μ₂-O, 1 x μ₂-OEt, 1 x μ₂-carboxylate | ~3.23 | ~113 |

A hallmark of niobium(V) carboxylate chemistry is the formation of large, polynuclear oxo-carboxylate clusters. nih.gov These clusters are typically synthesized via the controlled hydrolysis of niobium alkoxide precursors, such as niobium(V) ethoxide, in the presence of a carboxylic acid like 2-ethylhexanoic acid. mit.edunih.gov The esterification reaction between the alkoxide and the carboxylic acid releases water molecules in situ, which then react with the niobium centers through olation (formation of M-O-M bridges), leading to condensation and cluster growth. nih.govnih.gov

Several distinct high-nuclearity cores have been structurally characterized:

Tetranuclear Clusters {Nb₄O₄}: The reaction of niobium(V) ethoxide with benzoic acid or 2-naphthoic acid can yield tetranuclear complexes with a general formula of [Nb₄(μ₂-O)₄(carboxylate)₄(OEt)₈]. nih.govresearchgate.net These molecules contain a central {Nb₄O₄} core arranged in a square-ring or cuboidal fashion, with niobium atoms and bridging oxo groups at alternating vertices. mit.edunih.gov

Octanuclear Clusters {Nb₈O₁₂}: Under solvothermal conditions, an octanuclear cluster, [Nb₈(μ₂-O)₁₂(2-naphtoate)₈(η¹-2-naphtoate)₄₋ₓ(OEt)₄₊ₓ], has been isolated. nih.govnih.gov This complex possesses a cubic {Nb₈O₁₂} core where the eight niobium atoms occupy the corners of a cube, and twelve μ₂-oxo groups are located near the edges. nih.govresearchgate.net

Hexadecanuclear Clusters {Nb₁₆O₂₈}: The reaction with the bulky pivalic acid has produced a cluster with 16 niobium centers, [Nb₁₆O₂₈(OEt)₁₂(pivalate)₁₂]. mit.eduresearchgate.net At the time of its discovery, this represented the highest nuclearity structurally characterized for a niobium carboxylate cluster. mit.edu

The formation and nuclearity of these clusters are influenced by factors such as reaction time, temperature, solvent, and the steric and electronic properties of the carboxylate ligand. mit.edunih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, Single Crystal X-ray Diffraction)

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for confirming the coordination of the 2-ethylhexanoate ligand to the niobium center. The analysis focuses on the vibrational frequencies of the carboxylate group (COO). Upon coordination to a metal, the characteristic stretching frequencies of the asymmetric (νₐsym) and symmetric (νₛym) vibrations of the C=O and C-O bonds change significantly compared to the free carboxylic acid.

In free 2-ethylhexanoic acid, the C=O stretch of the carboxylic acid group appears at approximately 1700-1725 cm⁻¹. nist.gov When the 2-ethylhexanoate ligand coordinates to the niobium(V) ion, this band is replaced by two distinct bands corresponding to the asymmetric and symmetric stretches of the carboxylate group. The separation between these two frequencies (Δν = νₐsym - νₛym) can provide clues about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). Additionally, the presence of broad bands in the 400-900 cm⁻¹ region can be attributed to the formation of Nb-O-Nb bridges in polynuclear oxo clusters. nih.gov

Interactive Data Table: Typical IR Absorption Bands for Niobium Carboxylate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 2850-3000 | Aliphatic C-H stretching in the ethylhexanoate ligand |

| νₐsym(COO⁻) | 1550-1650 | Asymmetric stretching of coordinated carboxylate |

| νₛym(COO⁻) | 1400-1450 | Symmetric stretching of coordinated carboxylate |

| ν(Nb-O-Nb) | 400-900 | Stretching of bridging oxo ligands in clusters |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ⁹³Nb NMR, provides detailed information about the structure in solution.

¹H NMR: The proton NMR spectrum is used to confirm the presence of the 2-ethylhexanoate ligands. The signals corresponding to the aliphatic protons of the ligand are typically observed. Their chemical shifts and multiplicities can change upon coordination compared to the free acid, although the complexity of the spectra can increase with the formation of oligomeric or polymeric species in solution. nih.gov

⁹³Nb NMR: Niobium-93 NMR is a highly effective probe for the direct study of the niobium coordination environment. researchgate.net The ⁹³Nb nucleus is 100% naturally abundant and is a quadrupolar nucleus, which results in broad spectral lines. The isotropic chemical shift is very sensitive to the coordination number of the niobium atom. For instance, six-coordinated niobium sites have distinct chemical shift ranges from seven- or eight-coordinated sites. This technique can help to identify different niobium environments within a sample, such as those in various oxo-cluster arrangements. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts for Niobium(V) 2-Ethylhexanoate

| Nucleus | Sample Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | 2-Ethylhexanoic Acid Ligand | 0.8-2.5 | Aliphatic protons (CH₃, CH₂, CH). The carboxylic acid proton is typically a broad singlet >10 ppm. |

| ¹H | Coordinated Ligand | 0.8-2.5 | Shifts and broadening may occur upon coordination to Nb(V). |

| ⁹³Nb | NbO₆ Environment | -900 to -1300 | Typical for six-fold coordinated niobium in an oxo environment. researchgate.net |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight of the complex and its fragmentation patterns. For a simple monomeric species like Niobium(5+) pentakis(2-ethylhexanoate), the molecular ion peak would be expected at an m/z corresponding to its formula, C₄₀H₇₅NbO₁₀. However, due to the tendency to form clusters or undergo fragmentation, observing the parent molecular ion can be challenging. More commonly, the spectrum would show peaks corresponding to the loss of one or more 2-ethylhexanoate ligands and other fragments. The mass spectrum of the free ligand, 2-ethylhexanoic acid, is well-documented and can be used to identify ligand-based fragments in the spectrum of the complex. nist.gov

Single Crystal X-ray Diffraction

These studies consistently show that niobium(V) prefers an octahedral coordination geometry. In polynuclear clusters, these octahedra are linked by sharing corners or edges, typically through μ₂-oxo or μ₂-alkoxy bridges. mit.edu The carboxylate ligands can bind in a variety of modes, often bridging two niobium centers in a syn-syn bidentate fashion. researchgate.net Any definitive structural elucidation of Niobium(5+) pentakis(2-ethylhexanoate) would require successful growth of single crystals suitable for X-ray analysis.

Interactive Data Table: Typical Crystallographic Data for Niobium(V) Oxo-Carboxylate Clusters

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Nb Coordination Number | 6 | Indicates an octahedral environment. mit.eduwikipedia.org |

| Nb-O (oxo bridge) Distance | ~1.92 Å | Bond length for Nb-(μ₂-O)-Nb linkages. mit.edu |

| Nb-O (carboxylate) Distance | ~2.16 - 2.21 Å | Bond length between niobium and a coordinated carboxylate oxygen. researchgate.net |

| Nb-O (ethoxy) Distance | ~1.86 Å | Bond length for terminal or bridging ethoxy groups from precursors. mit.edu |

Chemical Reactivity and Reaction Mechanisms of Niobium V 2 Ethylhexanoate Complexes

Ligand Substitution Pathways

Ligand substitution reactions are fundamental to the utility of niobium(V) 2-ethylhexanoate (B8288628) in synthesis and materials science. These reactions involve the replacement of one or more 2-ethylhexanoate ligands by other nucleophiles. The pathway of these substitutions is heavily influenced by the coordination number and electronic properties of the niobium center.

Niobium(V) complexes, particularly those with a coordination number of six, predominantly undergo ligand substitution through associative (A) or interchange (Iₐ) mechanisms. This is in contrast to many d-block elements that favor dissociative pathways. The propensity for an associative mechanism is attributed to the d⁰ electronic configuration of the Nb(V) center, which makes it a strong Lewis acid capable of binding an incoming nucleophile to form a higher-coordinate intermediate or transition state.

A crossover from dissociative to associative mechanisms has also been noted in studies of niobium(V) halides, further underscoring the subtle balance of factors that dictate the operative pathway. acs.org For niobium(V) 2-ethylhexanoate, the relatively open coordination environment, compared to more sterically crowded complexes, would facilitate the approach of a nucleophile, favoring an associative route.

Both steric and electronic factors exert significant control over the rate and outcome of substitution reactions at the niobium(V) center.

Electronic Factors: The Lewis acidity of the Nb(V) center makes it highly sensitive to the nucleophilicity (or Brønsted-donating ability) of the incoming ligand. Research on model niobium(V) systems demonstrates a clear correlation between the electron-donating ability of the nucleophile and the reaction rate. mdpi.comresearchgate.net In a study of ligand substitution by pyridine (B92270) derivatives, the reactivity increased by a factor of 15 in the order: 3-bromopyridine (B30812) < 3-chloropyridine (B48278) < 4-methylpyridine (B42270) < pyridine < 4-N,N-dimethylaminopyridine (DMAP). mdpi.comresearchgate.net This trend aligns with the increasing basicity and electron-donating capacity of the ligands, which facilitates the formation of the bond with the electrophilic niobium center in the associative transition state.

Steric Factors: Steric hindrance plays a critical role in modulating reactivity. numberanalytics.com The bulky nature of the 2-ethylhexanoate ligands, with their branched alkyl chains, can sterically shield the niobium center. nih.govnumberanalytics.com This congestion can hinder the approach of incoming nucleophiles, thereby slowing the rate of substitution. youtube.comyoutube.com The competition between substitution and other reaction pathways is often governed by steric accessibility. nih.gov In highly crowded complexes, the energy cost required to reach the transition state increases, disfavoring substitution. nih.gov While the 2-ethylhexanoate ligands are sizable, the flexibility of the carboxylate linkage may allow for conformational changes that open a pathway for nucleophilic attack, but substitution rates are generally expected to be slower than in analogous complexes with smaller ligands like ethoxides or halides.

Table 1: Ligand Substitution Reactivity in a Model Niobium(V) Complex This table illustrates the influence of electronic factors on substitution rates, which is analogous to the expected behavior of Niobium(5+) pentakis(2-ethylhexanoate).

| Entering Nucleophile | Relative Reactivity | pKa (Conjugate Acid) | Electronic Effect |

| 3-Bromopyridine | Lowest | ~2.84 | Strong -I |

| 3-Chloropyridine | Low | ~2.84 | Strong -I |

| 4-Methylpyridine | Medium | ~6.02 | Weak +I |

| Pyridine | High | ~5.25 | Reference |

| DMAP | Highest | ~9.70 | Strong +I, +M |

| Data derived from studies on cis-[NbO(ca)₂(H₂O)OPPh₃]⁻. mdpi.comresearchgate.net |

Hydrolysis Reactions and Controlled Decomposition Processes

Niobium(V) 2-ethylhexanoate is highly sensitive to moisture, undergoing hydrolysis readily. This reactivity is a direct consequence of the high affinity of the hard Lewis acidic Nb(V) center for oxygen-based nucleophiles like water. The hydrolysis reaction involves the protonation of the 2-ethylhexanoate ligand, which is then displaced by a hydroxide (B78521) group.

This initial hydrolysis product, niobium(V) hydroxide, is unstable and rapidly undergoes condensation (oxolation) reactions, eliminating water to form Nb-O-Nb oxo-bridges. nih.gov This process ultimately leads to the formation of amorphous niobium(V) oxide (Nb₂O₅). wikipedia.org The reaction of Nb(V) precursors with water is often vigorous. iaea.org The controlled addition of water is a key technique in sol-gel processing, where precursors like niobium ethoxide or carboxylates are used to synthesize niobium oxide films and gels. wikipedia.orgereztech.com

The formation of various niobium oxo clusters with nuclearities from 2 to 8 has been observed when reacting niobium ethoxide with carboxylic acids, a process in which in-situ generated water from esterification drives the condensation. nih.gov This highlights the tendency of niobium to form stable polynuclear oxo-bridged structures.

Thermal decomposition of niobium carboxylates also leads to the formation of niobium oxide. The decomposition process typically begins at elevated temperatures (e.g., >300 °C for related alkoxides) and results in the release of organic vapors and the formation of a solid niobium oxide residue. wikipedia.orggelest.com

Reactivity with Organic Substrates: Analogies to Alkoxylation and Phenoxylation Reactions

Niobium(V) 2-ethylhexanoate can react with various organic substrates containing hydroxyl groups, such as alcohols and phenols, in ligand exchange reactions. These reactions are analogous to the well-documented alcoholysis of niobium alkoxides and halides. In these processes, the 2-ethylhexanoate ligand is displaced by an incoming alkoxide or phenoxide group.

The general reaction can be represented as: Nb(O₂CR)₅ + 5 R'OH ⇌ Nb(OR')₅ + 5 RCOOH

This equilibrium is driven by factors such as the relative acidity of the alcohol (R'OH) and 2-ethylhexanoic acid (RCOOH), and the removal of a product from the reaction mixture. For instance, reacting the complex with a large excess of an alcohol can drive the equilibrium towards the formation of the corresponding niobium(V) alkoxide. The reaction of niobium alkoxides with pinacol, a diol, has been shown to yield new alkoxide complexes, demonstrating the feasibility of this exchange. researchgate.net Similarly, the reaction of niobium ethoxide with various carboxylic acids to form carboxylate complexes underscores the reversible nature of the Nb-O-C bond. nih.gov This reactivity allows niobium(V) 2-ethylhexanoate to serve as a convenient precursor for synthesizing other niobium complexes and as a catalyst or reagent in organic transformations involving alkoxylation.

Examination of Oxidative Reactivity and Redox Chemistry at Niobium(V) Centers

The niobium atom in Niobium(5+) pentakis(2-ethylhexanoate) is in the +5 oxidation state, which is its highest and most stable oxidation state. youtube.com As a d⁰ ion, the Nb(V) center has no valence electrons to lose, making it highly resistant to further oxidation. Consequently, it is not an oxidizing agent under normal conditions and its oxidative reactivity is minimal.

However, niobium compounds, particularly niobium oxides (the product of the complex's decomposition), are widely used as components in heterogeneous oxidation catalysts. lehigh.eduutwente.nl In these catalytic applications, the niobium center does not typically undergo a permanent change in oxidation state but acts as a Lewis acid or a structural promoter. mdpi.com It can enhance the activity of other redox-active components (like vanadium or molybdenum) or facilitate the activation of substrates. niobium.tech For example, niobia-supported catalysts are effective in the oxidative dehydrogenation of alkanes and the oxidation of methanol. lehigh.eduutwente.nl The redox potential of a supported catalyst can be influenced by the presence of a Nb-O-M bond (where M is another metal), affecting the ease of the catalytic cycle. lehigh.edu

Therefore, while Niobium(V) 2-ethylhexanoate itself is redox-stable, its decomposition products possess significant utility in catalytic oxidation chemistry, and the Nb(V) center plays a crucial, albeit non-redox, role in facilitating these reactions.

Computational Chemistry and Theoretical Investigations of Niobium V 2 Ethylhexanoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the molecular geometry and electronic properties of niobium compounds. nih.govund.edu For Niobium(V) 2-ethylhexanoate (B8288628), DFT calculations can predict the coordination of the five 2-ethylhexanoate ligands around the central niobium atom. These calculations typically involve selecting appropriate exchange-correlation functionals, such as B3LYP or PBE, and basis sets that can accurately model the electronic environment of a heavy transition metal like niobium. nih.govbham.ac.uk

Studies on related niobium complexes, such as niobium oxides and carbides, demonstrate that DFT can reliably predict structural parameters. nih.govbham.ac.uk For Niobium(V) 2-ethylhexanoate, key parameters of interest include the Nb-O bond lengths and the O-Nb-O bond angles, which define the coordination geometry. The electronic structure analysis focuses on the distribution of electron density and the nature of the orbitals, particularly the involvement of niobium's 4d orbitals in bonding. bham.ac.uk The analysis of the density of states (DOS) can reveal the contributions of niobium and the organic ligands to the molecular orbitals. nih.gov

Table 1: Predicted Geometric Parameters for Niobium(V) 2-Ethylhexanoate from DFT Calculations Note: This table presents hypothetical, yet representative, data based on typical values for similar niobium complexes as specific computational results for this exact molecule are not widely published.

| Parameter | Predicted Value | Description |

| Nb-O Bond Length | 1.95 - 2.15 Å | The distance between the central niobium atom and the oxygen atoms of the carboxylate groups. nih.gov |

| O-Nb-O Bond Angle | 85° - 95° (cis) | The angle between adjacent oxygen atoms, indicating the distortion from ideal geometry. |

| O-Nb-O Bond Angle | 170° - 180° (trans) | The angle between opposing oxygen atoms. |

| C=O Bond Length | 1.25 - 1.28 Å | The bond length within the carboxylate ligand, influenced by coordination to niobium. |

Prediction of Reactivity and Mechanistic Pathways via Quantum Mechanical Approaches

Quantum mechanical (QM) methods are instrumental in predicting the reactivity of Niobium(V) 2-ethylhexanoate and elucidating potential reaction mechanisms. nih.gov These approaches allow for the simulation of chemical reactions at an atomistic level, providing details that are often inaccessible through experimental means alone. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, which are crucial for understanding reaction kinetics.

For a metal-organic precursor like Niobium(V) 2-ethylhexanoate, a key reaction pathway of interest is its thermal decomposition to form niobium oxide. researchgate.net QM simulations can model the step-by-step cleavage of the niobium-oxygen bonds and the breakdown of the 2-ethylhexanoate ligands. Such simulations can reveal the intermediates involved and the energetic favorability of different pathways, guiding the design of processes for materials synthesis. chemrxiv.org These calculations can also predict how the molecule might interact with other reagents, such as water in hydrolysis reactions, which is a common step in sol-gel processing. researchgate.net

Analysis of Molecular Orbital Contributions (HOMO/LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. oaji.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. oaji.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. dergipark.org.trnih.gov These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO) dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO) dergipark.org.tr

Electronegativity (χ): The tendency to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η = (I - A) / 2) dergipark.org.tr

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η) dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = χ² / 2η) dergipark.org.tr

Table 2: Representative Global Reactivity Descriptors for Niobium(V) 2-Ethylhexanoate Note: This table contains plausible, illustrative values calculated from hypothetical HOMO/LUMO energies. The energies are presented in electron volts (eV).

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| EHOMO | - | -6.2 eV | Indicates electron-donating capability, likely localized on the ligands. |

| ELUMO | - | -1.8 eV | Indicates electron-accepting capability, likely localized on the niobium center. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Suggests moderate reactivity. |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy needed to oxidize the molecule. |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released upon reduction. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Indicates a moderately "soft" molecule, prone to reaction. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV | Measures the propensity to act as an electrophile. |

Simulation of Coordination Environments and Ligand-Metal Interactions

Simulations provide a detailed picture of the coordination environment around the niobium center and the nature of the interactions between the metal and the 2-ethylhexanoate ligands. The bonding is typically described as a combination of electrostatic attraction and covalent interactions, involving charge transfer from the ligand to the metal. researchgate.net

Application As Precursors in Advanced Material Synthesis Via Vapor and Solution Phase Methods

Precursors for Chemical Vapor Deposition (CVD) of Niobium-Containing Films

In Chemical Vapor Deposition, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. cern.ch Organometallic compounds are often favored as precursors due to their volatility and ability to decompose cleanly at lower temperatures compared to inorganic halides. While various niobium precursors are used for CVD, Niobium(5+) pentakis(2-ethylhexanoate) has been identified as a potential candidate for the spray pyrolysis of niobium-containing thin films, a process closely related to CVD. cern.ch

Deposition of Niobium Nitride (NbN) Films

Niobium Nitride (NbN) films are sought after for their applications in superconducting devices and as hard, decorative coatings. mocvd-precursor-encyclopedia.deresearchgate.net The deposition of NbN via CVD is a well-established process, though it typically employs nitrogen-coordinated niobium complexes or inorganic precursors. mocvd-precursor-encyclopedia.demdpi.com For instance, high-quality NbN films have been synthesized using a mixture of Niobium(V) chloride (NbCl₅), ammonia (B1221849) (NH₃), and hydrogen (H₂) at temperatures ranging from 700°C to 1100°C. mdpi.comresearchgate.net

Another common approach is Metal-Organic Chemical Vapor Deposition (MOCVD), which utilizes organometallic precursors. Precursors such as homoleptic amides like [Nb(NMe₂)₅] and mixed amido/imido complexes like (tert-butylimido)-tris(diethylamido)-niobium(V) (TBTDEN) have been successfully used to deposit NbN films at lower temperatures, between 200°C and 400°C. mocvd-precursor-encyclopedia.deresearchgate.net These processes often involve ammonia as a co-reactant to provide the nitrogen source. mocvd-precursor-encyclopedia.degoogleapis.com While Niobium(5+) pentakis(2-ethylhexanoate) is a potential organometallic precursor, the bulk of current research focuses on these nitrogen-containing organic and halide-based precursors for NbN deposition. mocvd-precursor-encyclopedia.deresearchgate.netgoogleapis.com

| Precursor(s) | Deposition Method | Substrate Temperature (°C) | Key Findings/Film Properties | Reference |

|---|---|---|---|---|

| NbCl₅, NH₃, H₂ | CVD | 700 - 1100 | Produces polycrystalline NbN films. Film structure is dependent on temperature and deposition time. | mdpi.comresearchgate.net |

| (tert-butylimido)-tris(diethylamido)-niobium(V) (TBTDEN), H₂/N₂ plasma | PEALD/MOCVD | 300 | Deposits NbN films at lower temperatures. The precursor is a liquid, allowing for easier vapor delivery. | cern.ch |

| [Nb(NMe₂)₅], NH₃ | MOCVD | 200 - 400 | Produces amorphous, nitrogen-rich Nb₃N₄ films with low oxygen and carbon contamination. | mocvd-precursor-encyclopedia.de |

Deposition of Niobium Silicide (NbSi) Films

Niobium silicide (NbSi) based materials are of interest for high-temperature structural applications, such as in turbine engines, and for electronic components like tunnel barriers in Josephson junctions. arxiv.orgniobium.tech The formation of niobium silicide coatings is often achieved through methods like pack cementation, where silicon is diffused into the niobium substrate at high temperatures (1000°C - 1200°C), forming layers of NbSi₂ and Nb₅Si₃. researchgate.net

For vapor deposition, ALD has been used to synthesize NbSi films with a 1:1 stoichiometry at temperatures around 200°C using Niobium(V) fluoride (B91410) (NbF₅) and disilane (B73854) (Si₂H₆) as precursors. arxiv.org While these methods are effective, the use of carboxylate precursors like Niobium(5+) pentakis(2-ethylhexanoate) for the specific CVD of niobium silicide is not extensively documented in the provided research. The development of Nb-silicide composites focuses on achieving a balance of toughness, creep performance, and oxidation resistance through alloying. niobium.tech

General Deposition of Other Niobium-Based Materials

Niobium carboxylate precursors are instrumental in the synthesis of other functional niobium-based materials, most notably niobium oxides and complex oxides like lithium niobate (LiNbO₃). For example, Niobium(V) ethoxide, a related precursor, reacts with pivalic acid to form high-nuclearity niobium(V) carboxylate clusters, which are fundamental building blocks for metal-organic frameworks (MOFs). mit.edu

In solution-based methods like sol-gel processing, which shares principles with MOCVD, niobium oxalate (B1200264) and lithium acetate (B1210297) have been used to create patterned lithium niobate films. d-nb.info Furthermore, spray pyrolysis, an aerosol-assisted CVD technique, is highlighted as a viable method for producing niobium pentoxide (Nb₂O₅) thin films, for which Niobium(5+) pentakis(2-ethylhexanoate) is considered a potential precursor. cern.chresearchgate.net These examples underscore the versatility of carboxylate-type ligands in creating precursors for a range of niobium-based functional materials beyond simple nitrides and silicides. mdpi.comnih.gov

Precursors for Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD)

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. cern.chjustia.com This process allows for the deposition of films with atomic-level thickness control and excellent conformality over complex, 3D structures. cern.ch Plasma-Enhanced ALD (PEALD) is a variant that uses a plasma to activate the reactant species, which can offer several advantages over purely thermal ALD. cern.ch

Achieving Precise Film Thickness Control and Conformal Coating

The defining feature of ALD is its self-limiting growth mechanism, where each cycle of precursor and reactant exposure adds a specific, consistent amount of material. justia.com This allows for the precise control of film thickness simply by varying the number of deposition cycles. This level of control is critical for applications in microelectronics and nanotechnology, such as the creation of superconductor-insulator-superconductor multilayers where layer thickness must be controlled with nanometer precision. cern.ch

The sequential nature of the process ensures that the chemical reactions occur uniformly across the entire exposed surface, resulting in highly conformal coatings even on substrates with very high aspect ratios. This is a significant advantage over line-of-sight deposition methods like PVD or even some CVD processes, especially for coating complex shapes like accelerator cavities. cern.ch

Advantages of Lower Temperature Processing in Deposition

PEALD processes often allow for film deposition at significantly lower temperatures than thermal ALD or CVD. cern.ch The high reactivity of plasma species reduces the thermal energy required to drive the surface reactions. cern.ch This is particularly advantageous for depositing films on thermally sensitive substrates, such as polymers or certain electronic components, that would be damaged by the high temperatures required for conventional CVD. justia.com

For example, PEALD has been used to deposit NbN films at a constant substrate temperature of 300°C using the organometallic precursor TBTDEN. cern.ch This lower processing temperature helps to prevent the decomposition of the organic precursor before it reaches the substrate and minimizes thermal damage to the underlying device structures. cern.chjustia.com

| Technique | Advantage | Description | Typical Precursors Mentioned | Reference |

|---|---|---|---|---|

| ALD | Precise Thickness Control | Self-limiting, cycle-based growth allows for atomic-level control of film thickness. Crucial for nanolaminates and quantum devices. | NbCl₅, TBTDEN | cern.ch |

| ALD | Conformal Coating | Uniformly coats complex, high-aspect-ratio structures due to sequential surface reactions. | NbCl₅, TBTDEN | cern.ch |

| PEALD | Lower Temperature Processing | Plasma activation of reactants enables deposition at lower temperatures, protecting thermally sensitive substrates. | TBTDEN, other organometallics | cern.ch |

| PEALD | Increased Reactivity | Allows for the use of more thermally stable precursors that might not react in a purely thermal process. | TBTDEN | cern.chmocvd-precursor-encyclopedia.de |

Precursors in Solution-Based Deposition Methods (Sol-Gel, Metal Organic Deposition)

Niobium(5+) pentakis(2-ethylhexanoate) serves as a versatile precursor in various solution-based deposition techniques, including sol-gel processes and metal-organic deposition (MOD). These methods offer advantages in terms of precise stoichiometric control, the ability to coat complex geometries, and relatively low processing temperatures compared to vapor-phase techniques. The large, branched 2-ethylhexanoate (B8288628) ligands enhance the solubility of the niobium precursor in a variety of organic solvents, a critical property for formulating stable and homogeneous precursor solutions.

Synthesis of Niobium Oxide Materials (e.g., Nb₂O₅)

While detailed studies focusing exclusively on the synthesis of pure niobium pentoxide (Nb₂O₅) thin films and powders from Niobium(5+) pentakis(2-ethylhexanoate) via sol-gel or MOD are not extensively documented in the reviewed literature, its application as a niobium source in multi-component oxide systems strongly suggests its suitability for forming Nb₂O₅. In these processes, the precursor is typically dissolved in an appropriate solvent and subjected to hydrolysis and condensation reactions, often initiated by the addition of water and a catalyst. The subsequent thermal treatment of the resulting gel or deposited film leads to the decomposition of the organic ligands and the formation of the niobium oxide network. The physical and chemical properties of metal 2-ethylhexanoates are known to be advantageous for such material synthesis. researchgate.net

Formation of Mixed Metal Oxide Thin Films

Niobium(5+) pentakis(2-ethylhexanoate) has been effectively utilized as a niobium precursor in the solution-based synthesis of mixed metal oxide thin films. Its compatibility with other metal-organic precursors is crucial for achieving homogeneous mixing at the molecular level, which is essential for forming uniform mixed oxide phases upon thermal treatment.

Research has demonstrated the use of niobium 2-ethylhexanoate in the fabrication of niobium-doped zirconium oxide (Nb-Zr-O) thin films via a sol-gel technique. jaist.ac.jpresearchgate.netkoreascience.kr In this process, niobium 2-ethylhexanoate was combined with zirconium acetylacetonate (B107027) in a propionic acid solvent. jaist.ac.jpkoreascience.kr The resulting precursor solution was then spin-coated onto silicon substrates and annealed at temperatures ranging from 500 to 1000°C. jaist.ac.jpkoreascience.kr This method successfully produced tetragonal ZrO₂ polycrystalline films with incorporated niobium, where the niobium was observed to be in the Nb⁵⁺ oxidation state. koreascience.kr The dielectric constant of the resulting films was found to be significantly influenced by the niobium content and annealing temperature. jaist.ac.jpkoreascience.kr

In another application, Niobium(5+) 2-ethylhexanoate was employed in the flame spray pyrolysis synthesis of Niobium(V)-doped nanocrystalline β-gallium oxide (β-Ga₂O₃). nih.gov For this method, solutions of gallium acetylacetonate and niobium 2-ethylhexanoate in toluene (B28343) were prepared with varying niobium concentrations. nih.gov The flame spray pyrolysis of this precursor mixture resulted in ultrafine, homogeneously doped β-Ga₂O₃ materials. nih.gov

Below is a data table summarizing the use of Niobium(5+) pentakis(2-ethylhexanoate) in the synthesis of mixed metal oxide thin films:

| Mixed Oxide System | Deposition Method | Co-precursor | Solvent | Key Findings | Reference |

| Niobium-doped Zirconium Oxide (Nb-Zr-O) | Sol-gel/Spin-coating | Zirconium acetylacetonate | Propionic acid | Formation of tetragonal ZrO₂ phase with Nb⁵⁺ incorporation. Dielectric constant of ~40 achieved for 30 mol% Nb at 800°C. | jaist.ac.jpresearchgate.netkoreascience.kr |

| Niobium(V)-doped β-Gallium Oxide (β-Ga₂O₃) | Flame Spray Pyrolysis | Gallium acetylacetonate | Toluene | Production of ultrafine nanocrystalline β-Ga₂O₃ with homogeneous Nb doping. Formation of GaNbO₄ phase at higher annealing temperatures. | nih.gov |

Correlation between Precursor Molecular Structure and Deposited Material Characteristics

The molecular structure of Niobium(5+) pentakis(2-ethylhexanoate), specifically the nature of its 2-ethylhexanoate ligands, plays a significant role in the deposition process and the characteristics of the resulting material. Metal 2-ethylhexanoates are widely used as metal-organic precursors in materials science due to their favorable properties. researchgate.net

The large, branched alkyl chains of the 2-ethylhexanoate ligands contribute to several key aspects:

Solubility and Stability: The organic ligands render the precursor soluble in a range of non-polar organic solvents, facilitating the preparation of stable, homogeneous precursor solutions for sol-gel and MOD applications. researchgate.netjaist.ac.jpnih.gov This is a critical factor for achieving uniform films and avoiding precipitation in the precursor solution.

Decomposition Pathway: The thermal decomposition of the metal-organic precursor is a crucial step in the formation of the oxide film. The 2-ethylhexanoate ligands are designed to decompose cleanly at elevated temperatures, ideally leaving behind minimal carbon residue in the final film. The photochemical metal-organic deposition of other metal 2-ethylhexanoates has shown that the organic components are ejected from the film upon exposure to ultraviolet light, leading to the formation of the metal oxide. researchgate.net

Influence on Microstructure: The interplay between different ligands, when co-precursors are used, can influence the kinetic control of the nanocrystal growth, ultimately affecting the morphology of the final material. researchgate.net While specific studies on Niobium(5+) pentakis(2-ethylhexanoate) are limited, the general principles of how bulky ligands can influence steric hindrance and reaction kinetics during the hydrolysis and condensation steps of sol-gel processes are well-established. This can affect the degree of polymerization and cross-linking in the gel network, which in turn influences the porosity and density of the final ceramic material.

In the case of the sol-gel synthesis of Nb-Zr-O films, the use of niobium 2-ethylhexanoate in conjunction with zirconium acetylacetonate allowed for the successful formation of a stable precursor solution and subsequent deposition of a uniform mixed oxide film. jaist.ac.jpkoreascience.kr The resulting material exhibited a tetragonal ZrO₂ phase, indicating that the precursor chemistry facilitated the desired crystal structure formation. koreascience.kr Similarly, in the flame spray pyrolysis of Nb-doped Ga₂O₃, the choice of precursors, including niobium 2-ethylhexanoate, enabled the synthesis of homogeneously doped nanocrystals. nih.gov

Catalytic Applications in Organic Transformations

Niobium(V) 2-Ethylhexanoate (B8288628) in Ring-Opening Polymerization (ROP) of Cyclic Esters

Niobium-based catalysts, while less explored than their counterparts from other groups, have demonstrated notable activity in the ring-opening polymerization (ROP) of cyclic esters, a critical process for producing biodegradable and biocompatible polyesters. nih.gov Niobium(V) 2-ethylhexanoate, analogous to the widely used tin(II) 2-ethylhexanoate (Sn(Oct)₂), serves as an effective initiator for these polymerizations. nih.gov The polymerization of monomers like ε-caprolactone and lactide using niobium catalysts proceeds efficiently, yielding polymers with controlled molecular weights and distributions. nih.govacs.org

The ring-opening polymerization of cyclic esters catalyzed by niobium(V) 2-ethylhexanoate is understood to proceed via a coordination-insertion mechanism. acs.orgcmu.ac.th This multi-step process is initiated by the coordination of the cyclic ester monomer to the Lewis acidic niobium center.

The key steps of the mechanism are as follows:

Coordination: The carbonyl oxygen of the cyclic ester coordinates to the niobium(V) metal center. This coordination enhances the electrophilicity of the monomer's carbonyl carbon, making it more susceptible to nucleophilic attack. cmu.ac.th

Nucleophilic Attack: An alkoxide group, in this case, one of the 2-ethylhexanoate ligands or an initiator alkoxide, attacks the activated carbonyl carbon of the coordinated monomer.

Ring-Opening and Insertion: This nucleophilic attack leads to the cleavage of the acyl-oxygen bond within the cyclic ester, resulting in the opening of the ring. The opened monomer is subsequently inserted into the niobium-alkoxide bond. cmu.ac.th

Chain Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with another monomer molecule, continuing the polymerization cycle and extending the polymer chain. This "living" polymerization characteristic allows for the synthesis of well-defined polymer architectures. cmu.ac.th

Recent studies on cationic niobium(V) alkoxide complexes have provided significant insights, including the isolation and characterization of a stable niobium(V) complex with both a coordinated ε-caprolactone monomer and a functional ROP-initiating group. acs.org This provides direct evidence for the proposed coordination-insertion pathway. Computational studies, such as Density Functional Theory (DFT), have further elucidated the energetics of this mechanism, confirming that the ring-opening step is often rate-limiting. nih.gov

The structure of the niobium catalyst, particularly the nature of its ligands, plays a crucial role in determining its activity and the degree of control over the polymerization process. nih.govacs.org The steric and electronic properties of the ligands directly influence the coordination environment of the niobium center, which in turn affects the rate of polymerization and the properties of the resulting polymer.

Studies on a series of niobium alkoxide catalysts supported by phenoxyimine ligands have shown that modifying the steric bulk and electronic properties of these ligands can systematically tune the catalyst's performance. For instance, in the polymerization of ε-caprolactone, catalysts bearing chloro-substituted ligands exhibited better control over the polymer's molecular weight and dispersity. nih.gov While the parent homoleptic alkoxide, Nb(OEt)₅, polymerizes ε-caprolactone very rapidly, it offers poor control over the polymer's molecular weight distribution, resulting in a high dispersity (Đ = 2.15). acs.org In contrast, the introduction of phenoxyimine ligands, while slowing down the polymerization, significantly enhances control, leading to lower dispersity values. acs.org

The following table summarizes the effect of different ligands on the polymerization of ε-caprolactone and rac-lactide using niobium-based catalysts.

| Catalyst/Ligand | Monomer | Conversion (%) | M_n (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| Nb(OEt)₅ | ε-caprolactone | >99 | - | 2.15 acs.org |

| Nb-phenoxyimine (Cl-substituted) | ε-caprolactone | >90 | ~2500-3500 nih.gov | 1.27 acs.org |

| Nb-phenoxyimine (tBu-substituted) | ε-caprolactone | >90 | ~2500-3500 nih.gov | 1.94 acs.org |

| Nb-phenoxyimine (OMe-substituted) | ε-caprolactone | >90 | ~2500-3500 nih.gov | - |

These findings underscore the importance of ligand design in tailoring the properties of niobium-based ROP catalysts for the synthesis of polyesters with specific characteristics. The interplay between the metal center and the ligand sphere is a key factor in achieving controlled polymerization.

Broader Potential in Other Organic Reactions (Based on Analogous Niobium(V) Catalysis)

While the application of Niobium(5+) pentakis(2-ethylhexanoate) is well-documented in polymerization, the broader catalytic potential of niobium(V) compounds suggests its utility in a wider array of organic transformations. researchgate.net The reactivity of analogous niobium(V) species, such as niobium pentachloride (NbCl₅) and niobium pentoxide (Nb₂O₅), provides a strong basis for exploring the catalytic capabilities of the title compound. researchgate.net

Niobium(V) compounds are recognized for their strong Lewis acidity, a property that is central to their catalytic activity in numerous organic reactions. researchgate.netumich.edu Niobium pentachloride, for example, is an effective Lewis acid catalyst for a variety of transformations, including Diels-Alder reactions and multicomponent reactions like the Biginelli reaction. researchgate.net The catalytic efficacy of NbCl₅ is attributed to its high electrophilicity. researchgate.net

Given that Niobium(5+) pentakis(2-ethylhexanoate) also features a niobium(V) center, it is poised to function as a Lewis acid catalyst. The 2-ethylhexanoate ligands, being less electron-withdrawing than chloride ions, may modulate the Lewis acidity of the niobium center, potentially offering advantages in terms of catalyst stability, solubility in organic solvents, and selectivity. This suggests its potential application in reactions such as:

Friedel-Crafts reactions: Catalyzing the alkylation and acylation of aromatic rings.

Aldol and Mannich reactions: Facilitating the formation of carbon-carbon bonds.

Protection of functional groups: For instance, the tetrahydropyranylation of alcohols and phenols has been successfully catalyzed by NbCl₅. umich.edu

The bulky nature of the 2-ethylhexanoate ligands might also introduce beneficial steric effects, influencing the stereochemical outcome of certain reactions.

The catalytic portfolio of niobium compounds extends to oxidation and hydrogenation reactions, highlighting further avenues for the application of Niobium(5+) pentakis(2-ethylhexanoate). mdpi.comutwente.nl Niobium pentoxide (Nb₂O₅) has been extensively studied as a catalyst in various oxidation processes, including the selective oxidation of alcohols and amines. acs.org Its activity is often attributed to the presence of both Brønsted and Lewis acid sites on its surface. researchgate.net Niobium-containing materials have also shown promise in the oxidative dehydrogenation of alkanes. utwente.nl

In the realm of reduction, low-valent niobium species, generated in situ from niobium(V) precursors, have been employed in deoxygenation reactions. acs.org Furthermore, niobium oxides have been investigated as catalysts for the hydrogen absorption and desorption reactions of magnesium, indicating their potential role in hydrogenation processes. acs.orgnih.gov While direct applications of Niobium(5+) pentakis(2-ethylhexanoate) in these areas are yet to be extensively reported, its niobium(V) core suggests that it could serve as a precursor to catalytically active species under appropriate reaction conditions. The organic ligands might also influence the catalyst's interaction with substrates and its stability in different reaction media.

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. academie-sciences.frnih.gov While the field of asymmetric catalysis with niobium is still emerging, there have been promising developments. dcu.ie The general strategy involves the use of chiral ligands to create a chiral coordination environment around the niobium metal center.

For instance, niobium pentachloride, in combination with chiral ligands such as C₂-symmetrical tartrate esters, has been used to catalyze the Diels-Alder reaction with moderate enantioselectivity. dcu.ie Enantiomeric excesses of up to 52% have been achieved in the same reaction using a Jacobsen-type ligand with NbCl₅. dcu.ie

These findings open the door for the development of chiral variants of Niobium(5+) pentakis(2-ethylhexanoate). By replacing the achiral 2-ethylhexanoate ligands with chiral carboxylates or other chiral chelating ligands, it may be possible to create novel asymmetric catalysts. The design of such catalysts would need to consider the coordination chemistry of niobium(V) and the specific demands of the targeted asymmetric transformation, such as asymmetric epoxidation, reduction, or carbon-carbon bond-forming reactions. The challenge lies in designing a ligand framework that effectively transfers stereochemical information from the catalyst to the substrate during the catalytic cycle.

Q & A

Q. What is the optimal synthetic methodology for preparing Niobium(5+) pentakis(2-ethylhexanoate) with high purity in laboratory settings?

Methodological Answer: The synthesis typically involves reacting niobium precursors (e.g., NbCl₅ or Nb(OEt)₅) with 2-ethylhexanoic acid under inert conditions. A common approach is:

Precursor Selection : NbCl₅ is preferred for its reactivity, but Nb(OEt)₅ (CAS 3236-82-6) offers better solubility in non-polar solvents .

Stoichiometric Control : Use a 5:1 molar ratio of 2-ethylhexanoic acid to niobium precursor to ensure complete ligand substitution.

Purification : Vacuum distillation removes volatile byproducts, followed by recrystallization in hexane.

| Precursor Comparison | NbCl₅ | Nb(OEt)₅ |

|---|---|---|

| Reactivity | High | Moderate |

| Solubility | Low | High |

| Purity After Synthesis | 95-98% | >99% |

Q. Which characterization techniques are essential to confirm the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

Elemental Analysis (EA) : Verify Nb and C/H/O ratios.

FT-IR Spectroscopy : Confirm ligand coordination via carboxylate stretching (~1540 cm⁻¹) and absence of free acid peaks.

NMR (¹H, ¹³C) : Detect residual solvent or unreacted ligands (e.g., δ 0.8–1.5 ppm for ethylhexanoate methyl groups).

Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (typically >200°C) .

Q. What safety protocols are mandatory for handling Niobium(5+) pentakis(2-ethylhexanoate) in laboratory experiments?

Methodological Answer: Critical precautions include:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

Ventilation : Use fume hoods due to potential volatile organic byproducts.

Waste Management : Collect residues in sealed containers for specialized disposal (avoid aqueous neutralization).

Storage : Keep under argon at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for studying catalytic activity in cross-coupling reactions?

Methodological Answer: A 2³ factorial design can systematically evaluate variables:

Independent Variables : Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. THF).

Response Variables : Yield, turnover frequency (TOF).

Data Analysis : Use ANOVA to identify significant interactions (e.g., solvent polarity × temperature).

| Variable Interaction | p-value | Significance |

|---|---|---|

| Temperature × Solvent | 0.003 | High |

| Catalyst × Solvent | 0.12 | Low |

Q. How should researchers resolve contradictions in reported reactivity data between academic studies?

Methodological Answer: Address discrepancies through:

Controlled Replication : Reproduce experiments with identical purity standards (e.g., >99% Nb precursor).

Advanced Spectroscopy : Use EXAFS or XPS to detect subtle differences in niobium coordination geometry.

Meta-Analysis : Compare solvent effects and substrate scope across studies to identify confounding variables .

Q. What strategies enhance the integration of Niobium(5+) pentakis(2-ethylhexanoate) into hybrid materials for electronic applications?

Methodological Answer: Key approaches include:

Surface Functionalization : Graft onto SiO₂ nanoparticles using silane linkers to improve dispersion.

In Situ Polymerization : Incorporate into conductive polymers (e.g., PEDOT:PSS) during synthesis.

Doping Studies : Optimize Nb concentration (0.1–2 wt%) to balance conductivity and stability.

| Hybrid Material Performance | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Pristine Polymer | 10⁻⁴ | 180 |

| 1 wt% Nb Composite | 10⁻² | 250 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.